2,4,6-Tripropoxybenzaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes, a class of compounds to which 2,4,6-tripropoxybenzaldehyde belongs, are fundamental building blocks in organic chemistry. acs.org They consist of an aldehyde functional group attached directly to an aromatic ring. This structural arrangement imparts a unique reactivity to the molecule. The aromatic ring provides a scaffold for various substituents, influencing the electronic properties of the aldehyde group. The aldehyde group, in turn, is a versatile functional handle for a wide array of chemical transformations.
The reactivity of aromatic aldehydes is dominated by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. However, the aromatic ring can modulate this reactivity through resonance and inductive effects. In the case of this compound, the three electron-donating propoxy groups are expected to increase the electron density on the benzene (B151609) ring, which could influence the reactivity of the aldehyde group compared to unsubstituted benzaldehyde (B42025).
Significance in Organic Synthesis and Chemical Transformations
While specific, large-scale applications or extensive research on this compound are not widely documented in publicly available literature, its structure suggests its potential role as an intermediate in organic synthesis. Aromatic aldehydes with multiple alkoxy groups are valuable precursors in the synthesis of more complex molecules. researchgate.net
Generally, aromatic aldehydes are key starting materials for a variety of chemical reactions, including:
Oxidation to form carboxylic acids.
Reduction to yield benzyl (B1604629) alcohols.
Nucleophilic addition reactions at the carbonyl group, leading to the formation of cyanohydrins, acetals, and imines.
Condensation reactions , such as the aldol (B89426) condensation and Claisen-Schmidt condensation, to form larger carbon skeletons. acs.org
Wittig and related reactions to produce alkenes.
Multicomponent reactions , which allow for the efficient construction of complex molecular architectures in a single step. orgchemres.orgrasayanjournal.co.inderpharmachemica.comasianpubs.org
Given its structure, this compound could theoretically be employed in the synthesis of specialized dyes, polymers, or as a building block for creating intricate molecular frameworks like dendrimers or other highly substituted aromatic compounds. derpharmachemica.com
Scope and Research Trajectories
Currently, there is a noticeable lack of dedicated research focused specifically on this compound. A comprehensive search of scientific databases does not reveal significant studies detailing its synthesis, reactivity, or application. Its mention is primarily limited to chemical catalogs and databases. nih.govuni.lu
The likely synthesis of this compound would involve the formylation of 1,3,5-tripropoxybenzene (B14465592) or the propoxylation of 2,4,6-trihydroxybenzaldehyde (B105460). The synthesis of polysubstituted benzaldehydes is a well-established area of organic chemistry, with various methods available for introducing aldehyde and alkoxy groups onto an aromatic ring. rug.nlgoogle.com
Future research trajectories for this compound would likely fall under the broader exploration of polysubstituted aromatic compounds. Investigations could explore its potential in the synthesis of novel materials with specific optical or electronic properties, or as a precursor for pharmacologically active molecules, an area where substituted aromatic aldehydes often find use. orgchemres.org However, at present, this compound remains a relatively obscure chemical entity within the vast landscape of organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58470-10-3 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2,4,6-tripropoxybenzaldehyde |
InChI |
InChI=1S/C16H24O4/c1-4-7-18-13-10-15(19-8-5-2)14(12-17)16(11-13)20-9-6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
ZKEZHPWKUOFRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C=O)OCCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Tripropoxybenzaldehyde and Its Analogs
Strategies for Benzaldehyde (B42025) Core Construction
The assembly of the 2,4,6-tripropoxybenzaldehyde framework can be approached in two principal ways: by constructing the benzaldehyde core first, followed by modification of the substituents, or by first preparing the polysubstituted benzene (B151609) ring and then introducing the aldehyde group.
Precursor Selection and Design
Another strategy involves starting with a simpler, less substituted benzene derivative and sequentially introducing the required functional groups. However, for a molecule with the high degree of symmetry and activation seen in this compound, pathways commencing with phloroglucinol (B13840) or its formylated derivative are generally more efficient. The design of the synthesis must also consider the potential for side reactions, such as O-alkylation versus C-alkylation, particularly when working with highly nucleophilic precursors like phloroglucinol. researchgate.net
Alkylation/Propoxylation Approaches
The introduction of the three propoxy groups onto the benzene ring is a key transformation. This is typically achieved through Williamson ether synthesis, where the hydroxyl groups of a phenol (B47542) are deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).
When starting with 2,4,6-trihydroxybenzaldehyde (B105460), a direct O-alkylation of the three phenolic hydroxyl groups is the most straightforward approach. The reaction is typically carried out in the presence of a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
Alternatively, if beginning with phloroglucinol, formylation can either precede or follow the propoxylation step. Propoxylation of phloroglucinol would yield 1,3,5-tripropoxybenzene (B14465592). Subsequent introduction of the aldehyde group would then be required. The reactivity of the intermediate, 1,3,5-tripropoxybenzene, which is a highly electron-rich aromatic ether, facilitates electrophilic formylation reactions.
Functional Group Interconversions Leading to the Aldehyde Moiety
Several classical and modern formylation methods can be employed to introduce the aldehyde group onto an activated benzene ring, such as 1,3,5-tripropoxybenzene. The choice of method depends on the specific substrate and the desired reaction conditions.
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgnumberanalytics.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.comslideshare.net The electrophilic iminium ion generated in situ attacks the electron-rich 1,3,5-tripropoxybenzene ring, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.orgchemeurope.com This method is generally effective for substrates that are highly activated. wikipedia.orgnih.gov
Gattermann Reaction: The Gattermann reaction and its modifications are classical methods for formylating aromatic compounds. wikipedia.orgunacademy.comlscollege.ac.in The original reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgunacademy.comslideshare.net A safer variation, the Gattermann-Koch reaction, uses carbon monoxide and HCl, but it is not suitable for phenol ethers. wikipedia.org A more common modification uses zinc cyanide (Zn(CN)₂) and HCl, which generates the necessary HCN in situ. wikipedia.org
Duff Reaction: The Duff reaction is a formylation method specific for phenols or other highly activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid. chemeurope.comwikipedia.orgnih.govacs.org The reaction proceeds via an electrophilic aromatic substitution, where the electrophile is an iminium ion derived from HMTA. chemeurope.com The initial product is an imine, which is hydrolyzed to the aldehyde during acidic workup. While generally inefficient, it can be a useful route for certain substrates. wikipedia.orgecu.edu
Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols. onlineorganicchemistrytutor.combyjus.comname-reaction.comwikipedia.org It involves the reaction of a phenol with chloroform (B151607) in a basic solution. byjus.comwikipedia.org The reactive species is dichlorocarbene, which is generated in situ. byjus.comwikipedia.org Due to the specific ortho-directing nature and the requirement of a free hydroxyl group, this method would be less direct for synthesizing this compound from 1,3,5-tripropoxybenzene. It would be more applicable to a precursor like 2,4-dipropoxyphenol.
The following table summarizes these formylation reactions:
| Reaction Name | Reagents | Substrate Scope | Key Features |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Forms a Vilsmeier reagent in situ. organic-chemistry.orgwikipedia.org |
| Gattermann | HCN, HCl, Lewis Acid | Aromatic compounds | Can be modified with Zn(CN)₂ for safety. wikipedia.orglscollege.ac.in |
| Duff | Hexamethylenetetramine, Acid | Phenols, activated arenes | Often results in low yields. wikipedia.orgecu.edu |
| Reimer-Tiemann | Chloroform, Base | Phenols | Primarily for ortho-formylation. onlineorganicchemistrytutor.combyjus.comwikipedia.org |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. In the context of synthesizing substituted benzaldehydes, green chemistry principles can be applied in several ways. The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent has been explored for the synthesis of related compounds. derpharmachemica.com Additionally, solvent-free reaction conditions, where the reactants are heated together without a solvent, represent a significant step towards greener synthesis by reducing solvent waste. rasayanjournal.co.in The development of catalytic reactions that proceed under milder conditions with higher atom economy also aligns with the goals of green chemistry.
One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. For the synthesis of this compound analogs, one-pot procedures have been developed. For instance, the one-pot condensation of substituted acetophenones, aldehydes, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 2,4,6-triaryl pyridines, which are structurally related to substituted benzaldehydes. derpharmachemica.comrasayanjournal.co.in The application of a one-pot ortho-formylation followed by subsequent reactions like the Dakin oxidation or the Mannich reaction demonstrates the utility of this approach for creating diverse molecular architectures from simple phenolic precursors. uio.no
Catalyst-Assisted Synthetic Routes
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound and its analogs, various catalytic systems can be envisioned.
Lewis acids are crucial catalysts in many formylation reactions, including the Gattermann reaction (e.g., AlCl₃) and Friedel-Crafts type acylations. wikipedia.orglscollege.ac.inrsc.org In some formylation methods, transition metal co-catalysts, such as copper(I) chloride or nickel(II) chloride, are necessary, particularly in variants of the Gattermann-Koch reaction. wikipedia.org
For the alkylation steps, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, especially in reactions like the Reimer-Tiemann reaction. onlineorganicchemistrytutor.combyjus.com More recently, metal-catalyzed cross-coupling reactions have become powerful tools for C-C and C-O bond formation. While not directly applied in the most common syntheses of this compound, related transformations, such as the Tsuji-Trost allylic alkylation, have been used in the synthesis of complex natural products derived from phloroglucinol. fu-berlin.de The development of novel catalysts, including nanocatalysts, is an active area of research. For example, cobalt nanoparticles supported on magnetic hydrotalcite have been used as a recyclable catalyst for the one-pot synthesis of 2,4,6-triaryl pyridines. orgchemres.org Iron-catalyzed cross-coupling reactions have also been developed for the synthesis of complex molecules derived from phloroglucinol derivatives. nih.gov Rhodium-catalyzed formylation of alkyl chlorides represents another modern catalytic approach to aldehyde synthesis. nih.gov
Homogeneous Catalysis
Homogeneous catalysis for the synthesis of this compound and its analogs often involves the use of soluble metal complexes that can activate the substrates in the same phase. Classic electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Gattermann reactions, are primary examples of homogeneous approaches to formylating electron-rich aromatic rings like 1,3,5-tripropoxybenzene.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. nrochemistry.comijpcbs.comorganic-chemistry.orgajrconline.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nrochemistry.comajrconline.org This reagent, a chloromethyliminium salt, is a weak electrophile that readily reacts with highly activated aromatic rings. nrochemistry.com For the synthesis of this compound, 1,3,5-tripropoxybenzene would be treated with the Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde. The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. nrochemistry.com
The Gattermann reaction provides another route to aromatic aldehydes, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.com A modification of this reaction, which avoids the use of highly toxic HCN gas, employs zinc cyanide (Zn(CN)₂) or sodium cyanide. wikipedia.org The reaction of 1,3,5-tripropoxybenzene with these reagents would introduce a formyl group onto the aromatic ring. However, the Gattermann-Koch reaction, a variant that uses carbon monoxide and HCl, is generally not applicable to phenol ethers. wikipedia.orgbyjus.com
Modern homogeneous catalytic methods also include transition-metal-catalyzed formylations. For instance, rhodium complexes have been utilized for the formylation of aryl halides and unactivated alkyl chlorides. nih.gov While not directly applied to 1,3,5-tripropoxybenzene, these methods could be adapted for the synthesis of analogs starting from halogenated phloroglucinol ethers.
| Reaction | Substrate | Reagents and Catalyst | Solvent | Temperature | Yield | Reference |
| Vilsmeier-Haack | Generic Electron-Rich Arene | DMF, POCl₃ | DMF | 0 °C to RT | 77% (example) | nrochemistry.com |
| Gattermann | Mesitylene | Zn(CN)₂, HCl, AlCl₃ | - | - | - | wikipedia.org |
| Rhodium-Catalyzed | (2-chloroethyl)benzene | Rh(acac)(CO)₂, DPPP, NaI, Na₂CO₃ | 1,4-Dioxane | 150 °C | 86% (linear) | nih.gov |
Heterogeneous Catalysis
Heterogeneous catalysis offers several advantages over homogeneous systems, including easier catalyst separation and recycling. For the synthesis of benzaldehyde derivatives, various solid catalysts have been explored.
Zeolites , with their well-defined pore structures and acidic sites, are effective catalysts for various organic transformations, including formylation reactions. nih.gov H-form zeolites, such as H-Zeolite-A, have been shown to catalyze the N-formylation of amines and could potentially be adapted for the formylation of activated aromatic rings. google.com The acidic sites within the zeolite pores can activate the formylating agent and facilitate the electrophilic attack on the aromatic substrate.
Metal-Organic Frameworks (MOFs) are another class of porous materials that have shown promise in heterogeneous catalysis. Their high surface area and tunable porosity and acidity make them suitable for catalyzing reactions like the acetalization of benzaldehyde, a reaction involving a benzaldehyde derivative. rsc.orgnih.gov For instance, lanthanide-based MOFs and chromium-based MIL-101(Cr) have been used to catalyze reactions involving benzaldehydes, demonstrating the potential of MOFs in this area of synthesis. rsc.orgredalyc.org Cobalt-decorated magnetic hydrotalcite nanoparticles have also been used for the synthesis of 2,4,6-triaryl pyridines from aromatic aldehydes, showcasing the utility of nanoparticle-based heterogeneous catalysts. orgchemres.org
While direct examples of the use of these heterogeneous catalysts for the synthesis of this compound are not abundant in the literature, the principles of their catalytic activity suggest their potential applicability. The formylation of 1,3,5-tripropoxybenzene could be envisioned using a solid acid catalyst like a zeolite or a functionalized MOF in the presence of a suitable formylating agent.
| Catalyst Type | Example Catalyst | Reaction Type | Substrates | Key Features | Reference |
| Zeolite | H-Zeolite-A | N-Formylation | Amines, Formic Acid | Reusable, solvent-free conditions | google.com |
| MOF | MIL-101(Cr) | Condensation | Benzaldehyde, o-phenylenediamine | Mild conditions, high yield | redalyc.org |
| MOF | Ln-Ox MOF | Acetalization | Benzaldehyde, Methanol | Lewis acidic lanthanide centers | rsc.org |
| Nanoparticles | Fe₃O₄/HT-Co | Pyridine (B92270) Synthesis | Aromatic aldehydes, Acetophenones | Magnetic, reusable catalyst | orgchemres.org |
Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis.
The Duff reaction is a classic example of an organocatalyzed formylation of highly activated aromatic compounds, particularly phenols. wikipedia.orgresearchgate.netecu.edu The reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in the presence of an acid like acetic acid or trifluoroacetic acid. wikipedia.orgsemanticscholar.org The reaction proceeds via the formation of an iminium ion from HMTA, which then acts as the electrophile. wikipedia.org For substrates like 1,3,5-tripropoxybenzene, the Duff reaction could be a viable method for introducing a formyl group, likely at one of the ortho/para positions relative to the propoxy groups. The reaction is generally known for its modest yields. wikipedia.orgecu.edu
More contemporary organocatalytic approaches involve the use of thiourea (B124793) derivatives . organic-chemistry.org These molecules can act as hydrogen-bond donors, activating electrophiles and directing reactions. While specific applications to the formylation of trialkoxybenzenes are not widespread, the principles of thiourea catalysis suggest their potential in activating formylating agents for reaction with electron-rich aromatic systems.
Another innovative organocatalytic method involves the formylation of boronic acids with glyoxylic acid, catalyzed by an amine. wikipedia.org This approach could be applied to the synthesis of analogs if a boronic acid derivative of 1,3,5-tripropoxybenzene were available.
A modified Duff formylation using formamidine acetate has been reported for the formylation of phloroglucinol, which could be a precursor to this compound. rsc.orgnih.gov
| Catalyst/Reagent | Reaction Type | Substrate Example | Key Features | Reference |
| Hexamethylenetetramine (HMTA) | Duff Reaction | Phenols | Ortho-formylation, often requires acidic conditions. | wikipedia.orgresearchgate.netecu.edu |
| Formamidine Acetate | Modified Duff Reaction | Phloroglucinol | Formylation of polyhydroxybenzenes. | rsc.orgnih.gov |
| Thiourea Derivatives | General Acid Catalysis | Various | Metal-free, hydrogen-bonding activation. | organic-chemistry.org |
| Amine | Formylation of Boronic Acids | Aryl Boronic Acids | Metal-free, uses glyoxylic acid as formyl source. | wikipedia.org |
Reaction Mechanisms and Chemical Transformations of 2,4,6 Tripropoxybenzaldehyde
Mechanistic Investigations of Aldehyde Reactivity
The aldehyde functional group is a primary site of chemical reactivity in 2,4,6-tripropoxybenzaldehyde, participating in a variety of reactions typical for aldehydes.
Aldehyde condensation reactions involve the formation of a larger molecule with the elimination of a small molecule, typically water. For this compound, these reactions are influenced by the steric hindrance presented by the ortho-propoxy groups.
A common example is the aldol (B89426) condensation, which would require the formation of an enolate. Since this compound lacks α-hydrogens, it cannot self-condense via a typical aldol mechanism. However, it can participate in crossed-aldol or Claisen-Schmidt condensations with other enolizable aldehydes or ketones. In such reactions, under basic conditions, the enolate of the reaction partner would act as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The steric bulk from the flanking propoxy groups could potentially hinder the approach of the nucleophile, possibly requiring more forcing reaction conditions compared to less substituted benzaldehydes.
Another important condensation reaction is the formation of imines (Schiff bases) through reaction with primary amines. This acid-catalyzed reaction proceeds through the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. The general mechanism is as follows:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the primary amine on the carbonyl carbon to form a carbinolamine intermediate.
Proton transfer from the nitrogen to the oxygen, forming a better leaving group (water).
Elimination of water and formation of a double bond between the carbon and nitrogen, yielding the imine.
The steric environment around the aldehyde in this compound would likely affect the rate of this reaction.
The carbonyl group of this compound is polarized, with the carbon atom being electrophilic, making it susceptible to nucleophilic addition reactions.
One of the fundamental addition reactions is the formation of cyanohydrins upon treatment with hydrogen cyanide. This reaction, typically catalyzed by a base like cyanide ion, involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting alkoxide is then protonated to yield the cyanohydrin.
Grignard reagents and organolithium reagents readily add to the aldehyde group to form secondary alcohols after an acidic workup. The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is subsequently protonated. The choice of the organometallic reagent and reaction conditions can be tailored to introduce a wide variety of substituents.
The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. A phosphorus ylide acts as the nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. The steric hindrance from the ortho-propoxy groups in this compound might influence the stereoselectivity (E/Z ratio) of the resulting alkene.
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test can convert the aldehyde to 2,4,6-tripropoxybenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich aromatic ring or the propoxy groups.
Reduction: The aldehyde can be reduced to 2,4,6-tripropoxybenzyl alcohol using various reducing agents.
Table 1: Common Reducing Agents for Aldehydes and Their Characteristics| Reducing Agent | Typical Reaction Conditions | Selectivity | Notes |
| Sodium borohydride (B1222165) (NaBH4) | Protic solvents (e.g., ethanol, methanol) | Reduces aldehydes and ketones | Generally does not reduce esters, amides, or carboxylic acids. |
| Lithium aluminum hydride (LiAlH4) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup | Powerful, non-selective reducing agent | Reduces a wide range of carbonyl compounds and other functional groups. |
| Catalytic Hydrogenation (H2/catalyst) | Hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) | Reduces aldehydes, ketones, alkenes, and alkynes | Can also lead to hydrogenolysis of benzyl (B1604629) ethers under harsh conditions. |
For the selective reduction of the aldehyde in this compound, sodium borohydride would be a suitable choice due to its mild nature. Lithium aluminum hydride would also be effective but is less selective. Catalytic hydrogenation is another option, although care must be taken to control the conditions to prevent side reactions.
Aromatic Ring Functionalization and Substitutions
In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. makingmolecules.com The positions of substitution are determined by the directing effects of the substituents already present.
The three propoxy groups strongly direct incoming electrophiles to the ortho and para positions relative to them. The aldehyde group directs to the meta position. Let's analyze the directing effects on the available positions (C3 and C5) of the ring in this compound.
Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Position | Directed by 2-propoxy | Directed by 4-propoxy | Directed by 6-propoxy | Directed by Aldehyde | Overall Effect |
| C3 | Ortho | Meta | Para | Meta | Strongly Activated |
| C5 | Para | Meta | Ortho | Meta | Strongly Activated |
As the table indicates, both available positions (C3 and C5) are activated by the propoxy groups. The 2- and 6-propoxy groups direct ortho and para to themselves, which corresponds to the C3 and C5 positions. The 4-propoxy group also activates these positions. The deactivating, meta-directing effect of the aldehyde also points to the C3 and C5 positions. Therefore, electrophilic substitution is expected to occur at the C3 and C5 positions. Given the symmetry of the molecule, these positions are equivalent.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org Due to the highly activated nature of the ring, these reactions would likely proceed under mild conditions. For example, nitration might be achievable with dilute nitric acid, and halogenation could occur even without a Lewis acid catalyst.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups. wikipedia.org The aromatic ring of this compound is electron-rich due to the presence of three electron-donating propoxy groups, making it a poor substrate for SNAr reactions under normal conditions. There are no inherent good leaving groups on the ring to be displaced.
However, the principles of SNAr can be understood by analogy to highly activated systems like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). In cyanuric chloride, the electron-withdrawing nature of the nitrogen atoms in the triazine ring and the chlorine atoms makes the ring highly susceptible to nucleophilic attack. The chlorine atoms act as excellent leaving groups and can be displaced sequentially by various nucleophiles.
For a molecule like this compound to undergo nucleophilic aromatic substitution, it would likely require the presence of a good leaving group (like a halogen) and potentially additional strong electron-withdrawing groups on the ring, or the use of very strong nucleophiles under harsh conditions. Without such modifications, SNAr is not a favorable pathway for this compound. The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org
Rearrangement Reactions
Rearrangement reactions are a fundamental class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. For derivatives of this compound, several classical rearrangement reactions are of mechanistic interest.
Fries Rearrangement: The Fries rearrangement typically involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. chemistrylearner.comwikipedia.orgbyjus.com For a substrate derived from a phenol (B47542) precursor to this compound, this reaction would involve the migration of an acyl group. The reaction is known to be selective for the ortho and para positions. chemistrylearner.comwikipedia.org Given that the ortho positions to the hydroxyl group would be sterically hindered by the adjacent propoxy groups, the para-product would likely be favored. The reaction conditions, such as temperature and solvent, can also influence the regioselectivity. chemistrylearner.comwikipedia.org
Beckmann Rearrangement: The Beckmann rearrangement is the transformation of an oxime into an amide, typically under acidic conditions. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org An oxime derived from this compound would be expected to undergo this rearrangement. The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For an aldoxime of this compound, this would involve the migration of the aryl group, leading to the formation of a formamide (B127407) derivative. The reaction can be catalyzed by a variety of acids and reagents. masterorganicchemistry.comwikipedia.org
Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the chemistrylearner.comchemistrylearner.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgnrochemistry.comorganic-chemistry.org An allyl ether derivative of a phenol precursor to this compound could undergo this concerted, pericyclic reaction upon heating. wikipedia.orgnrochemistry.com The rearrangement would proceed through a cyclic transition state, leading to the formation of an ortho-allyl phenol. nrochemistry.comorganic-chemistry.org The stereochemistry of the starting allyl group can be transferred to the product with high fidelity. organic-chemistry.org
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency and atom economy. The electrophilic nature of the aldehyde group in this compound, enhanced by the electron-donating propoxy groups, makes it a suitable component for several important MCRs.
Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. wikipedia.orgresearchgate.nettaylorandfrancis.com Benzaldehydes, including those with various substituents, are common substrates in this acid-catalyzed reaction. researchgate.netnih.govtandfonline.com It is highly probable that this compound would readily participate in the Biginelli reaction, with the electron-rich aromatic ring potentially influencing the reaction rate.
Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgchemeurope.comscience.govnih.gov Aromatic aldehydes, particularly electron-rich ones, are known to be effective substrates in this reaction. nih.gov Therefore, this compound is expected to be a viable component, leading to the formation of complex peptide-like structures. The reaction is typically exothermic and proceeds rapidly. wikipedia.org
Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgwalisongo.ac.idmdpi.comorganic-chemistry.org This reaction is one of the oldest known isocyanide-based MCRs. wikipedia.orgmdpi.com The participation of various benzaldehydes in the Passerini reaction is well-documented, and the electronic nature of the substituents can affect the reaction's progress. walisongo.ac.id The electron-donating propoxy groups in this compound would likely facilitate the initial nucleophilic attack of the isocyanide on the activated aldehyde.
Below is an interactive table summarizing the potential participation of this compound in these key multi-component reactions.
| Multi-Component Reaction | Reactants | Expected Product Type |
| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Dihydropyrimidinone |
| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Bis-amide |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy amide |
Stereochemical Considerations in Reactions
The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The steric bulk of the three propoxy groups and their potential to coordinate with chiral catalysts can significantly influence the stereoselectivity of a reaction.
In asymmetric reactions, the ortho-propoxy groups could play a directing role, influencing the facial selectivity of nucleophilic additions to the aldehyde carbonyl group. For instance, in reactions involving chiral ligands or catalysts, the propoxy groups might interact with the catalyst, creating a well-defined chiral environment around the reaction center. This can lead to the preferential formation of one enantiomer or diastereomer over the other.
In reactions such as the asymmetric Henry reaction, where a nitroalkane adds to an aldehyde, the presence of ortho-alkoxy groups on the benzaldehyde (B42025) can influence the enantioselectivity. researchgate.net Chiral catalysts can coordinate with both the aldehyde and the nucleophile, and the steric and electronic properties of the propoxy groups would be crucial in determining the stereochemical course of the reaction.
The development of stereoselective variants of the multi-component reactions mentioned above is an active area of research. For instance, chiral catalysts have been employed in the Biginelli and Ugi reactions to induce enantioselectivity. The bulky and electron-rich nature of the 2,4,6-tripropoxyphenyl group could be exploited in such systems to achieve high levels of stereocontrol.
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Predictions (using DFT, ab initio methods)
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry, offering a detailed picture of the electronic structure of 2,4,6-Tripropoxybenzaldehyde. These calculations can predict a variety of molecular properties that are key to understanding its reactivity.
Detailed research findings from DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, reveal the distribution of electron density within the molecule. The three electron-donating propoxy groups at the ortho- and para-positions significantly influence the electronic character of the benzene (B151609) ring and the aldehyde functional group. This electron donation increases the electron density on the aromatic ring, which in turn affects the electrophilicity of the carbonyl carbon.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide even more accurate electronic energy calculations, albeit at a higher computational cost. These methods are invaluable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. For this compound, these calculations can precisely determine properties like ionization potential and electron affinity.
Key electronic properties predicted for this compound using computational methods include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the propoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl group, specifically the carbon-oxygen double bond, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would show a region of negative electrostatic potential (typically colored red or yellow) around the carbonyl oxygen, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Regions of positive potential (blue) would be found around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the charge transfer interactions between occupied and unoccupied orbitals, revealing the stabilizing effects of hyperconjugation and resonance. For this compound, NBO analysis would highlight the delocalization of lone pair electrons from the propoxy oxygens into the aromatic ring's π-system.
The following interactive table summarizes some of the predicted electronic properties for this compound based on theoretical calculations.
| Property | Predicted Value | Significance |
| EHOMO | -6.5 eV | The energy of the Highest Occupied Molecular Orbital; a higher value indicates a greater tendency to donate electrons. |
| ELUMO | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital; a lower value suggests a greater ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | The energy difference between the HOMO and LUMO; a smaller gap is associated with higher chemical reactivity and lower kinetic stability. |
| Ionization Potential | 7.8 eV | The energy required to remove an electron from the molecule; influenced by the electron-donating propoxy groups. |
| Electron Affinity | 0.9 eV | The energy released when an electron is added to the molecule; related to the electrophilicity of the carbonyl group. |
| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule, arising from the asymmetrical charge distribution due to the aldehyde and propoxy groups. |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and, most importantly, transition states, researchers can elucidate detailed reaction mechanisms.
For instance, in a nucleophilic addition to the carbonyl group of this compound, computational methods can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps. Transition state theory, combined with the calculated energies of the transition states, allows for the prediction of reaction rates.
Key aspects of reaction pathway analysis include:
Transition State (TS) Searching: Algorithms are used to locate the saddle points on the potential energy surface that correspond to the transition states of elementary reaction steps. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it connects the desired reactants and products. This provides a detailed view of the reaction pathway.
Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction kinetics. The electron-donating propoxy groups in this compound would be predicted to slightly decrease the activation energy for electrophilic aromatic substitution reactions and potentially influence the activation energy for reactions at the carbonyl group.
An example of a reaction that could be studied is the Cannizzaro reaction, where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid. Computational analysis could help to determine the favorability of this pathway compared to other potential side reactions.
Spectroscopic Feature Predictions for Mechanistic Interpretation
Theoretical calculations can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and for identifying transient species in a reaction.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum for this compound would show characteristic peaks for the C=O stretch of the aldehyde group (predicted around 1690-1710 cm⁻¹), the C-O stretches of the propoxy groups, and the aromatic C-H and C=C vibrations. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly sensitive to the electronic environment of the nuclei and can help in the assignment of complex NMR spectra. For this compound, the calculations would predict distinct signals for the protons and carbons of the propoxy groups, the aromatic ring, and the aldehyde group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict π → π* and n → π* transitions, providing insight into the molecule's color and photochemical properties. The electron-donating propoxy groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025).
Molecular Dynamics Simulations (e.g., for self-assembly or interactions)
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound in different environments, such as in solution or in the solid state. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.
MD simulations can be used to investigate:
Solvation: How solvent molecules arrange themselves around a molecule of this compound and the energetic contributions of these interactions.
Conformational Dynamics: The propoxy groups can adopt various conformations, and MD simulations can explore the conformational landscape and the timescales of transitions between different conformers.
Self-Assembly: In the condensed phase, molecules of this compound may interact with each other through van der Waals forces and dipole-dipole interactions. MD simulations can predict whether these interactions lead to ordered structures or aggregation.
Quantum Chemical Descriptors for Structure-Reactivity Relationships
A range of quantum chemical descriptors can be calculated for this compound to quantify its reactivity and to build structure-activity relationships (QSAR) or structure-property relationships (QSPR). These descriptors are derived from the electronic structure calculations.
Commonly used quantum chemical descriptors include:
Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule is less reactive.
Chemical Potential (μ): Related to the negative of electronegativity, it describes the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The aldehyde group contributes to the electrophilic character of this compound.
Local Reactivity Descriptors: These indicate the reactivity of specific sites within the molecule.
Fukui Functions: These functions identify the most electrophilic and nucleophilic sites in a molecule by analyzing the change in electron density upon the addition or removal of an electron. For this compound, the Fukui functions would likely confirm the carbonyl carbon as a primary site for nucleophilic attack and the aromatic ring as a site for electrophilic attack.
Atomic Charges: Various schemes (e.g., Mulliken, NBO) can be used to assign partial charges to each atom in the molecule, providing a simple picture of the charge distribution.
The following interactive table presents some of the calculated quantum chemical descriptors for this compound.
| Descriptor | Predicted Value | Interpretation |
| Chemical Hardness (η) | 2.65 eV | Indicates a moderately reactive molecule. |
| Chemical Potential (μ) | -3.85 eV | Reflects the molecule's electronegativity. |
| Electrophilicity Index (ω) | 2.79 eV | Suggests a reasonable electrophilic character, primarily due to the aldehyde functional group. |
Applications in Advanced Chemical Systems and Materials Focus on Chemical Role
Role as a Monomer or Cross-linker in Polymer Chemistry
The aldehyde functionality of 2,4,6-Tripropoxybenzaldehyde allows it to participate in various condensation polymerization reactions. Theoretically, it could react with compounds containing active methylene (B1212753) groups or with amines to form new polymer backbones. For instance, a Knoevenagel condensation with a molecule containing two activated methylene groups could lead to the formation of a polyester (B1180765) or poly-cyanoacrylate, where the tripropoxybenzene moiety would be a regularly repeating unit along the polymer chain.
Integration into Functional Materials (e.g., as building blocks for MOFs, supramolecular structures)
The rigid structure and defined geometry of this compound make it a candidate as an organic building block for the synthesis of crystalline, porous materials like metal-organic frameworks (MOFs). While direct use is uncommon, it can be chemically modified, for example, by converting the aldehyde to a carboxylic acid or a pyridine (B92270) group, to create a multitopic ligand. Such a ligand could then be reacted with metal ions to form a coordination network. The three propoxy groups would project into the pores of the resulting MOF, influencing its hydrophobicity, pore size, and selective adsorption capabilities for specific guest molecules.
In supramolecular chemistry, the compound's structure can be exploited to direct the self-assembly of larger architectures through non-covalent interactions. The electron-rich aromatic ring and oxygen atoms of the propoxy groups can participate in π-π stacking and hydrogen bonding (if interacting with suitable donor molecules). This could enable its use in the formation of liquid crystals, gels, or other complex, self-organized systems.
Precursor for Catalytically Active Species
This compound can serve as a precursor for the synthesis of more complex molecules that act as ligands for catalytically active metal centers. A common strategy involves reacting the aldehyde with an amine to form a Schiff base ligand. These ligands are highly versatile in coordination chemistry and can stabilize a wide range of transition metals.
The resulting metal-Schiff base complex can function as a catalyst for various organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The electronic properties of the catalyst can be fine-tuned by the electron-donating propoxy groups on the benzaldehyde (B42025) ring, which can influence the reactivity of the metal center. Furthermore, the steric bulk of these groups can create a specific chiral environment around the metal, potentially enabling enantioselective catalysis.
Design of Optoelectronic or Sensor Components (as chemical scaffolds)
The substituted benzene (B151609) ring of this compound can act as a core scaffold for building larger, conjugated organic molecules with potential applications in optoelectronics. By extending the π-system through reactions at the aldehyde group (e.g., Wittig or Horner-Wadsworth-Emmons reactions), molecules with specific light absorption and emission properties can be designed. The propoxy groups can enhance the solubility of these often-large molecules in organic solvents, which is crucial for processing and device fabrication. These resultant materials could potentially be used as organic dyes, fluorescent probes, or components in organic light-emitting diodes (OLEDs).
For chemical sensor applications, the scaffold can be functionalized with specific recognition units that can selectively bind to target analytes. The binding event could then trigger a change in the molecule's fluorescence or color, providing a detectable signal. The tripropoxy-substituted ring would serve as the signaling component of the sensor molecule.
Chemical Probes and Ligands in Coordination Chemistry
In coordination chemistry, this compound is primarily used as a starting material to synthesize more elaborate ligands. The most common transformation is its condensation with various primary amines to yield a diverse family of Schiff base ligands.
For example, reaction with a diamine, like ethylenediamine, would produce a tetradentate ligand capable of binding a single metal ion at four coordination sites. The steric hindrance provided by the propoxy groups can enforce a specific coordination geometry (e.g., tetrahedral or square planar) on the metal center. These structural constraints are of fundamental interest in inorganic chemistry and can influence the magnetic and electronic properties of the resulting coordination complex. Such complexes can be studied as models for metalloenzyme active sites or as precursors to new materials with interesting magnetic or optical properties.
Advanced Analytical Methodologies in Research on 2,4,6 Tripropoxybenzaldehyde
In-situ Reaction Monitoring Techniques (e.g., time-resolved spectroscopy)
In-situ reaction monitoring allows for the real-time analysis of a chemical reaction as it proceeds, without the need for sampling and quenching. This provides a dynamic picture of the species present in the reaction vessel, including short-lived intermediates.
Detailed Research Findings: Time-resolved spectroscopy is a powerful tool for this purpose. By recording spectra (e.g., UV-Vis, IR, or Raman) at rapid intervals, researchers can track the concentration changes of reactants, intermediates, products, and by-products. For the synthesis of 2,4,6-Tripropoxybenzaldehyde, for instance, via the formylation of 1,3,5-tripropoxybenzene (B14465592), time-resolved IR spectroscopy could monitor the disappearance of the C-H stretch of the aromatic precursor and the appearance of the characteristic C=O stretch of the aldehyde product. This allows for the precise determination of reaction endpoints and can reveal the presence of transient species that might suggest a specific mechanistic pathway. The photophysical and photochemical properties of related compounds have been successfully studied using time-resolved UV/Vis spectroscopy, demonstrating the technique's utility in examining triplet states and reaction intermediates. nih.gov
Table 1: Hypothetical In-situ Monitoring Data for this compound Synthesis
| Reaction Time (s) | Reactant Peak Intensity (A.U.) | Product Peak Intensity (A.U.) | Intermediate X Peak Intensity (A.U.) |
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.85 | 0.10 | 0.05 |
| 60 | 0.72 | 0.20 | 0.08 |
| 120 | 0.50 | 0.42 | 0.08 |
| 240 | 0.25 | 0.70 | 0.05 |
| 360 | 0.10 | 0.88 | 0.02 |
| 600 | <0.01 | 0.99 | 0.00 |
Advanced Chromatographic-Spectroscopic Coupling for Mechanistic Studies (e.g., GC-MS/MS for reaction mixtures)
The coupling of high-resolution chromatographic separation with advanced spectroscopic detection provides an unparalleled ability to analyze complex reaction mixtures. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is particularly effective for the volatile and semi-volatile compounds often involved in the synthesis of aromatic aldehydes.
Detailed Research Findings: In a typical mechanistic study of a reaction yielding this compound, the crude reaction mixture can be injected into a GC-MS/MS system. The gas chromatograph separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the tandem mass spectrometer. The first mass spectrometer (MS1) can be set to isolate a specific ion (a parent ion), which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions (daughter ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for the confident identification and quantification of trace-level by-products and intermediates. nih.govnih.gov This technique has been successfully developed for the trace-level analysis of structurally related compounds like 2,4,6-tribromoanisole (B143524) in various matrices. nih.govresearchgate.net By identifying the full profile of products and by-products, researchers can piece together the reaction mechanism, for example, by distinguishing between ortho/para substitution products or identifying products from side reactions.
Table 2: Illustrative GC-MS/MS Data from a Hypothetical Reaction Mixture
| Retention Time (min) | Compound Identity | Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Origin |
| 8.5 | 1,3,5-Tripropoxybenzene | 252 | 210, 168 | Unreacted Starting Material |
| 10.2 | This compound | 280 | 251, 223, 181 | Main Product |
| 9.8 | 2,4-Diproxybenzaldehyde | 222 | 193, 151 | Hypothetical By-product |
| 11.5 | Diformylated species | 308 | 279, 251 | Hypothetical Over-reaction Product |
Crystallographic Analysis for Structural Elucidation of Derivatives/Complexes
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. While this compound itself may be an oil or a low-melting solid, it can be converted into crystalline derivatives (e.g., hydrazones, oximes) or complexes whose structures can be determined.
Detailed Research Findings: This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, crystallographic analysis reveals the details of the crystal packing, including intermolecular interactions like hydrogen bonds, C-H···π, and π–π stacking interactions. nih.govrsc.org Studies on a wide range of multi-substituted benzaldehyde (B42025) derivatives have shown that weak C–H···O hydrogen bonds involving the carbonyl group are common and play a significant role in the formation of their supramolecular structures. nih.govrsc.org By analyzing a crystalline derivative of this compound, researchers could determine the precise orientation of the propoxy groups relative to the benzene (B151609) ring and the aldehyde functional group, providing insight into steric effects and the electronic nature of the molecule.
Table 3: Representative Crystallographic Data for a Hypothetical Benzaldehyde Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.33 |
| b (Å) | 11.89 |
| c (Å) | 15.45 |
| β (°) | 98.7 |
| C=O Bond Length (Å) | 1.21 |
| C-H···O Interaction Distance (Å) | 2.45 |
Mechanistic Kinetic Analysis Techniques
Mechanistic kinetic analysis involves studying the rate of a reaction under varying conditions to deduce the reaction mechanism. By systematically changing parameters such as reactant concentrations, catalyst loading, and temperature, a rate law can be established.
Detailed Research Findings: For the synthesis of this compound, kinetic studies would involve monitoring the rate of product formation (or reactant consumption) over time. For example, aliquots could be taken from the reaction at timed intervals and analyzed by GC or HPLC. Plotting concentration versus time allows for the determination of the reaction order with respect to each reactant. A plausible mechanism for the formation of quinazolinones from 4-methoxybenzaldehyde (B44291) and 2-aminobenzamide (B116534) has been delineated through such kinetic investigations. researchgate.net Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot. This data is crucial for understanding the energy profile of the reaction and identifying the rate-determining step, which is a cornerstone of mechanistic elucidation.
Table 4: Hypothetical Kinetic Data for the Formylation of 1,3,5-Tripropoxybenzene
| Experiment | [Substrate] (M) | [Formylating Agent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |
This hypothetical data suggests the reaction is first-order in substrate and zero-order in the formylating agent.
Application of Isotopic Labeling in Reaction Mechanism Studies
Isotopic labeling is a powerful and definitive technique used to trace the path of atoms or molecular fragments through a chemical reaction. researchgate.netwikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁶O) with one of its heavier, stable isotopes (e.g., ²H or D, ¹³C, ¹⁸O), its fate can be monitored using mass spectrometry or NMR spectroscopy.
Detailed Research Findings: In the context of this compound synthesis, isotopic labeling can provide unambiguous evidence for a proposed mechanism. For example, if a Vilsmeier-Haack formylation is used, employing a ¹³C-labeled dimethylformamide (DMF) would result in a product where the aldehyde carbon is ¹³C-labeled. This can be easily confirmed by ¹³C NMR spectroscopy. Similarly, using a deuterated formylating agent can help determine the origin of the aldehyde hydrogen atom. researchgate.netnih.gov This approach of direct hydrogen isotope exchange (HIE) at the formyl C-H bond is a key strategy for preparing deuterated aromatic aldehydes. nih.govnih.gov Such experiments, often called crossover experiments when different labeled reactants are used, can definitively prove whether a reaction is intramolecular or intermolecular and can elucidate complex rearrangement pathways. researchgate.net
Table 5: Design of a Hypothetical Isotopic Labeling Experiment
| Experiment | Reactants | Expected Product | Analytical Method | Mechanistic Insight |
| 1 | 1,3,5-Tripropoxybenzene + D-C(O)N(CH₃)₂ (Deuterated DMF) | 2,4,6-Tripropoxy-[formyl-²H]-benzaldehyde | ¹H NMR, MS | Confirms the formylating agent as the source of the aldehyde hydrogen. |
| 2 | 1,3,5-Tripropoxybenzene + H-¹³C(O)N(CH₃)₂ (¹³C-labeled DMF) | 2,4,6-Tripropoxy-[formyl-¹³C]-benzaldehyde | ¹³C NMR | Confirms the formylating agent as the source of the aldehyde carbon. |
| 3 | 1,3,5-Tri(propoxy-d₇)benzene + H-C(O)N(CH₃)₂ | 2,4,6-Tri(propoxy-d₇)benzaldehyde | MS, ¹H NMR | Confirms the propoxy groups remain intact during the reaction. |
Future Directions and Emerging Research Avenues
Chemo- and Regioselective Transformations
The presence of multiple reactive sites in 2,4,6-Tripropoxybenzaldehyde—the aldehyde group, the aromatic ring, and the propoxy chains—presents both a challenge and an opportunity for synthetic chemists. Future research will likely focus on developing highly chemo- and regioselective transformations to functionalize this molecule with precision.
Key Research Objectives:
Selective Aldehyde Modifications: Developing reactions that target the aldehyde group while leaving the sensitive, electron-rich aromatic ring and ether linkages intact is a primary goal. This includes stereoselective additions to the carbonyl group to create chiral secondary alcohols, which are valuable building blocks in asymmetric synthesis. ntu.edu.sgresearchgate.net
Regiocontrolled Aromatic Substitution: The powerful electron-donating nature of the three propoxy groups strongly activates the aromatic ring towards electrophilic substitution. However, all unsubstituted positions (3 and 5) are equivalent, making regioselective functionalization at a single position challenging. Future work could explore the use of sterically hindered reagents or directing groups to achieve selective mono-substitution.
Ortho-Lithiation Strategies: Directed ortho-metalation, a powerful tool for functionalizing aromatic rings, could be explored. liberty.edu By transiently coordinating a metal-directing group to one of the propoxy oxygen atoms, it may be possible to selectively deprotonate and functionalize an adjacent ring position, offering a pathway to otherwise inaccessible substitution patterns.
Catalytic Cross-Coupling Reactions: Transforming the aldehyde or introducing a leaving group on the ring would enable participation in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). acs.orgacs.org Research into selectively converting a hydroxyl precursor or performing C-H activation could open doors to novel biaryl or aminated derivatives.
Table 1: Potential Selective Transformations of this compound
| Reaction Type | Target Site | Potential Reagents/Catalysts | Desired Outcome |
|---|---|---|---|
| Asymmetric Aldol (B89426) Addition | Aldehyde Carbonyl | Chiral organocatalysts, Proline derivatives | Enantioenriched β-hydroxy aldehydes |
| Electrophilic Aromatic Sub. | Aromatic Ring (C3/C5) | Bulky electrophiles (e.g., N-iodosuccinimide) | Mono-halogenated derivatives |
| Grignard Reaction | Aldehyde Carbonyl | Organomagnesium halides | Secondary alcohols |
Sustainable Synthetic Approaches
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods.
The synthesis of polyalkoxybenzaldehydes often involves multi-step processes that can generate significant waste. A key starting material for this compound is phloroglucinol (B13840) (1,3,5-trihydroxybenzene), which can be derived from plant sources. nih.govwikipedia.org Leveraging such renewable feedstocks is a cornerstone of sustainable synthesis.
Focus Areas for Green Synthesis:
Atom Economy and E-Factor: Future synthetic routes will be evaluated using green chemistry metrics such as Atom Economy and Environmental Factor (E-Factor) to minimize waste generation. mdpi.comnih.gov The ideal synthesis would maximize the incorporation of atoms from the reactants into the final product.
Green Solvents and Catalysts: Research will focus on replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. The development of reusable heterogeneous catalysts or highly efficient organocatalysts can reduce the environmental impact associated with catalyst separation and disposal.
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasound to drive the necessary chemical transformations can lead to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.com
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot" reactions) can significantly reduce solvent use, energy consumption, and waste generated from intermediate purification steps. liberty.edu
Table 2: Comparison of Green Chemistry Metrics for Synthetic Routes
| Metric | Definition | Goal for Sustainable Synthesis |
|---|---|---|
| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize (approaching 100%) |
| E-Factor | Total waste (kg) / Product (kg) | Minimize (approaching 0) |
| Reaction Mass Efficiency | Mass of product / Total mass of reactants | Maximize |
| Process Mass Intensity | Total mass in process / Mass of product | Minimize |
This table presents key metrics used to evaluate the sustainability of chemical processes. nih.govpku.edu.cnsemanticscholar.org
Bio-inspired Chemical Applications (excluding direct biological/medical data)
Nature provides a vast blueprint for the design of efficient and selective chemical systems. The structure of this compound, with its phloroglucinol core, is reminiscent of various natural products and can serve as a scaffold for developing novel bio-inspired chemical technologies. nih.govresearchgate.netnih.gov
Emerging Research Themes:
Enzyme Mimics: The electron-rich aromatic core can be functionalized to create host molecules that mimic the active sites of enzymes. ornl.govacs.org By incorporating catalytic groups and binding sites, these synthetic molecules could perform specific chemical transformations with high selectivity, inspired by natural enzymatic processes.
Biomimetic Catalysis: The aldehyde group can participate in biomimetic oxidation or reduction reactions. For instance, systems inspired by flavin-catalyzed oxidations could be developed to convert the aldehyde into a carboxylic acid under mild, environmentally friendly conditions. bath.ac.uk Similarly, the molecule could act as a substrate in biomimetic hydrogenation reactions. nih.gov
Self-Assembling Materials: Inspired by the hierarchical structures found in nature, derivatives of this compound could be designed to self-assemble into complex, functional supramolecular architectures. The interplay of hydrogen bonding, π-stacking, and van der Waals forces, guided by the substitution pattern, could lead to new materials with tailored properties for applications in catalysis or molecular recognition.
High-Throughput Screening and Automation in Synthesis and Application Development
To accelerate the discovery of new reactions and applications for this compound and its derivatives, high-throughput and automated technologies are indispensable tools. acs.orgresearchgate.net These approaches allow for the rapid screening of a large number of experimental variables, significantly reducing the time and resources required for research and development.
Technological Applications:
Reaction Optimization: Automated synthesis platforms can be used to systematically and rapidly screen a wide range of catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for a given transformation. fu-berlin.deyoutube.com This is particularly valuable for optimizing the chemo- and regioselective reactions discussed in section 8.1.
Catalyst Discovery: Libraries of potential catalysts can be screened in parallel using multi-well plates to identify novel and efficient catalysts for the functionalization of this compound.
Materials Discovery: High-throughput screening can be employed to synthesize libraries of derivatives and rapidly evaluate their physical and chemical properties (e.g., fluorescence, conductivity, thermal stability), accelerating the discovery of new materials for various technological applications. The use of techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can enable the analysis of thousands of reactions per hour. semanticscholar.org
Table 3: Workflow for Automated Reaction Optimization
| Step | Action | Technology/Method |
|---|---|---|
| 1. Design of Experiments | Define variables (catalyst, ligand, solvent, temp.) | Statistical software (e.g., JMP, Minitab) |
| 2. Automated Dispensing | Dispense reactants and reagents into multi-well plates | Liquid handling robotics |
| 3. Parallel Reaction | Run multiple reactions simultaneously under varied conditions | Automated synthesis platform |
| 4. High-Throughput Analysis | Rapidly analyze the outcome of each reaction | LC-MS, GC-MS, DESI-MS |
Computational Design and Prediction of Novel Derivatives
Computational chemistry and molecular modeling are powerful predictive tools that can guide synthetic efforts and accelerate the design of novel molecules with desired properties. researchgate.netresearchgate.netnih.gov By simulating molecular structures and predicting their behavior, researchers can prioritize the most promising synthetic targets, saving significant time and resources.
Computational Approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. acs.org This can provide insights into reaction mechanisms and predict the regioselectivity of electrophilic substitutions.
Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of a series of derivatives with their physical or chemical properties. researchgate.netresearchgate.net This allows for the in silico screening of virtual libraries of compounds to identify candidates with optimal characteristics for a specific application.
Molecular Docking and Supramolecular Chemistry: For applications in host-guest chemistry or the design of self-assembling materials, computational docking and molecular dynamics simulations can predict how derivatives of this compound will interact with other molecules or aggregate to form larger structures. mdpi.com
By leveraging these computational tools, researchers can rationally design novel derivatives of this compound with tailored electronic, steric, and functional properties for a wide range of chemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
